Cas no 70678-49-8 (2-propylthietane)

2-propylthietane 化学的及び物理的性質
名前と識別子
-
- 2-propylthietane
- Thietane, 2-propyl-
- 70678-49-8
- DTXSID50990907
- SCHEMBL592551
- EN300-6498841
-
- インチ: InChI=1S/C6H12S/c1-2-3-6-4-5-7-6/h6H,2-5H2,1H3
- InChIKey: GQBLJZKBAFSDSX-UHFFFAOYSA-N
- ほほえんだ: CCCC1CCS1
計算された属性
- せいみつぶんしりょう: 116.06606
- どういたいしつりょう: 116.06597156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 52.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 0
2-propylthietane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6498841-1.0g |
2-propylthietane |
70678-49-8 | 95% | 1g |
$2475.0 | 2023-05-29 | |
Enamine | EN300-6498841-0.25g |
2-propylthietane |
70678-49-8 | 95% | 0.25g |
$1225.0 | 2023-05-29 | |
Enamine | EN300-6498841-0.05g |
2-propylthietane |
70678-49-8 | 95% | 0.05g |
$659.0 | 2023-05-29 | |
1PlusChem | 1P01HA0Z-5g |
Thietane, 2-propyl- |
70678-49-8 | 95% | 5g |
$8934.00 | 2024-04-21 | |
Aaron | AR01HA9B-500mg |
Thietane, 2-propyl- |
70678-49-8 | 95% | 500mg |
$2681.00 | 2025-02-14 | |
Aaron | AR01HA9B-1g |
Thietane, 2-propyl- |
70678-49-8 | 95% | 1g |
$3429.00 | 2025-02-14 | |
1PlusChem | 1P01HA0Z-250mg |
Thietane, 2-propyl- |
70678-49-8 | 95% | 250mg |
$1576.00 | 2024-04-21 | |
Aaron | AR01HA9B-10g |
Thietane, 2-propyl- |
70678-49-8 | 95% | 10g |
$14660.00 | 2023-12-15 | |
A2B Chem LLC | AY84963-1g |
Thietane, 2-propyl- |
70678-49-8 | 95% | 1g |
$2641.00 | 2024-04-19 | |
A2B Chem LLC | AY84963-50mg |
Thietane, 2-propyl- |
70678-49-8 | 95% | 50mg |
$729.00 | 2024-04-19 |
2-propylthietane 関連文献
-
Eric Block,Victor S. Batista,Hiroaki Matsunami,Hanyi Zhuang,Lucky Ahmed Nat. Prod. Rep. 2017 34 529
-
Mikhail G. Voronkov,E. N. Deryagina Russ. Chem. Rev. 2000 69 81
2-propylthietaneに関する追加情報
Comprehensive Overview of 2-Propylthietane (CAS No. 70678-49-8): Properties, Applications, and Industry Insights
2-Propylthietane (CAS No. 70678-49-8) is a sulfur-containing heterocyclic compound with a unique molecular structure, featuring a four-membered thietane ring substituted with a propyl group. This organosulfur compound has garnered attention in recent years due to its potential applications in fragrance formulations, agrochemical intermediates, and specialty chemical synthesis. The growing interest in sulfur-based flavor compounds and high-value heterocycles has positioned 2-propylthietane as a subject of research in both academic and industrial settings.
From a chemical perspective, 2-propylthietane belongs to the class of thietane derivatives, which are characterized by their saturated four-membered ring containing one sulfur atom. The compound's molecular formula C6H12S and molecular weight of 116.22 g/mol make it a relatively small yet structurally interesting molecule. Researchers have investigated its conformational properties and ring strain effects, which contribute to its reactivity profile. The propyl substituent introduces additional steric considerations that influence both the physical properties and chemical behavior of this compound.
The synthesis of 2-propylthietane typically involves ring-closing reactions of appropriate sulfur-containing precursors or thiol-ene cyclizations. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the current industry focus on sustainable synthesis methods. Analytical characterization of this compound commonly employs techniques such as GC-MS, NMR spectroscopy, and IR spectroscopy, with particular attention to the diagnostic signals from the strained thietane ring system.
In the fragrance industry, 2-propylthietane has been explored for its potential olfactory characteristics. While not as widely used as some other sulfur compounds in perfumery, its sulfurous aroma profile may contribute to certain specialty fragrance compositions, particularly those aiming for naturalistic notes or food-inspired accords. The compound's volatility and stability under various formulation conditions are important considerations for such applications.
Recent studies have examined the biological activity of thietane derivatives, including 2-propylthietane, in various contexts. While not classified as bioactive in the traditional pharmaceutical sense, these compounds may participate in flavor perception and olfactory signaling pathways. The scientific community continues to investigate the structure-activity relationships of such sulfur heterocycles, particularly in relation to their interactions with biological receptors.
From a regulatory standpoint, 2-propylthietane (CAS No. 70678-49-8) is not currently subject to significant restrictions in most jurisdictions, though proper chemical safety assessment should always be conducted prior to use in any application. The compound's physical-chemical properties, including its boiling point, vapor pressure, and solubility characteristics, determine its handling requirements and potential environmental fate.
Industrial interest in 2-propylthietane has grown alongside the broader expansion of specialty chemicals markets. Manufacturers and researchers are exploring its potential as a building block for more complex molecular architectures, particularly in the development of functional materials and custom synthesis applications. The compound's relatively simple structure yet interesting reactivity makes it a valuable intermediate in certain synthetic pathways.
Quality control for 2-propylthietane typically involves rigorous purity assessment, with particular attention to potential byproducts from its synthesis. Advanced analytical techniques such as chiral chromatography may be employed when stereochemical purity is required. The compound's stability under various storage conditions is an important consideration for industrial users, with recommended storage in cool, dry environments protected from light.
Emerging research directions for 2-propylthietane include its potential role in catalysis and material science applications. The electron-rich sulfur atom in the thietane ring may participate in coordination chemistry or serve as a ligand in certain catalytic systems. These exploratory applications align with current trends in molecular design and functional group manipulation in advanced chemistry research.
For researchers working with 2-propylthietane, proper laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment and ventilation. While not considered highly hazardous, like all chemicals it requires responsible handling. Documentation of experimental procedures and safety data contributes to the growing body of knowledge about this interesting compound.
The commercial availability of 2-propylthietane has increased in recent years, with several specialty chemical suppliers now offering it in various quantities. Pricing and purity specifications vary depending on the intended application, with higher purity grades commanding premium prices for research purposes. The development of scalable synthesis routes continues to be an area of active investigation to meet potential future demand.
In conclusion, 2-propylthietane (CAS No. 70678-49-8) represents an interesting example of sulfur-containing heterocycles with potential across multiple applications. Its unique structural features and chemical properties make it a valuable subject for continued research in both academic and industrial chemistry. As understanding of thietane chemistry advances, new opportunities for this compound and its derivatives are likely to emerge in various technological and scientific domains.
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